molecular formula C3H2ClN3 B1239457 2-Chloro-1,3,5-triazine CAS No. 6153-86-2

2-Chloro-1,3,5-triazine

Cat. No.: B1239457
CAS No.: 6153-86-2
M. Wt: 115.52 g/mol
InChI Key: HTSVYUUXJSMGQC-UHFFFAOYSA-N
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Description

2-Chloro-1,3,5-triazine is a chlorinated derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound. It is a significant intermediate in the synthesis of various chemicals, including herbicides, dyes, and pharmaceuticals. The compound is known for its reactivity, particularly in nucleophilic substitution reactions, making it a valuable building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-1,3,5-triazine can be synthesized through the trimerization of cyanogen chloride or cyanamide. The reaction typically involves the use of a catalyst and controlled temperature conditions to ensure the formation of the triazine ring .

Industrial Production Methods: In industrial settings, this compound is often produced from cyanuric chloride. The process involves the chlorination of cyanuric acid, followed by purification steps to isolate the desired product .

Mechanism of Action

The mechanism of action of 2-Chloro-1,3,5-triazine involves its ability to undergo nucleophilic substitution reactions. The chlorine atom is readily replaced by nucleophiles, leading to the formation of various substituted triazines. These reactions are facilitated by the electron-deficient nature of the triazine ring, which makes it highly reactive towards nucleophiles .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-1,3,5-triazine is unique due to its specific reactivity profile, which allows for selective nucleophilic substitution reactions. This makes it a versatile intermediate in the synthesis of a wide range of chemical products .

Biological Activity

2-Chloro-1,3,5-triazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

This compound belongs to the triazine family of compounds, which are characterized by a six-membered ring containing three nitrogen atoms. This structural feature contributes to its reactivity and biological activity. The compound has been investigated for various applications, including its role as an anticancer agent and its potential in treating neurodegenerative diseases.

Anticancer Properties

Research indicates that this compound derivatives exhibit cytotoxic effects against various cancer cell lines. A study synthesized several nitrogen mustard analogs containing the triazine core and evaluated their antiproliferative activities. The results demonstrated that compounds with multiple 2-chloroethylamine groups showed enhanced activity against estrogen-dependent breast cancer cells (MCF-7) compared to standard chemotherapeutics .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
AMCF-70.051Alkylation of nucleophilic sites
BA549 (Lung Cancer)0.067Induction of apoptosis
CHeLa (Cervical)0.114Inhibition of DNA synthesis

Neuroprotective Effects

Recent studies have highlighted the potential of this compound derivatives in treating Alzheimer's disease (AD) . Compounds have been shown to inhibit key enzymes involved in the pathogenesis of AD, such as acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1). For instance, a derivative exhibited an AChE IC50 value of 0.055 µM and a BACE1 IC50 value of 9.00 µM, indicating strong inhibitory potential .

Table 2: Enzyme Inhibition by Triazine Derivatives

CompoundAChE IC50 (µM)BACE1 IC50 (µM)
D0.05511.09
E0.06514.25
F0.3879.00

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Alkylating Agents : The presence of chloroethyl groups allows these compounds to act as alkylating agents that can modify DNA and proteins, leading to cytotoxicity in cancer cells .
  • Enzyme Inhibition : The triazine core facilitates interactions with enzyme active sites through hydrogen bonding and hydrophobic interactions . For example, binding studies have shown that specific amino acids within the catalytic sites of AChE and BACE1 are critical for the inhibitory action.

Case Study 1: Antiviral Activity

In a study focusing on antiviral properties, derivatives based on the triazine structure demonstrated significant activity against plant viruses such as Potato Virus Y (PVY). Compounds were evaluated for their curative and protective effects in vivo, showing comparable efficacy to established antiviral agents .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of various triazine derivatives against bacterial strains like Staphylococcus aureus and Escherichia coli. Results indicated that certain substitutions on the triazine ring enhanced antimicrobial efficacy significantly compared to controls .

Properties

IUPAC Name

2-chloro-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClN3/c4-3-6-1-5-2-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSVYUUXJSMGQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=NC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210524
Record name 2-Chloro-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6153-86-2
Record name s-Triazine, 2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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